

Fanapanel (MPQX): Application Notes and Protocols for Epilepsy Research Models

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Compound of Interest

Compound Name: Fanapanel

Cat. No.: B1684397

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Introduction

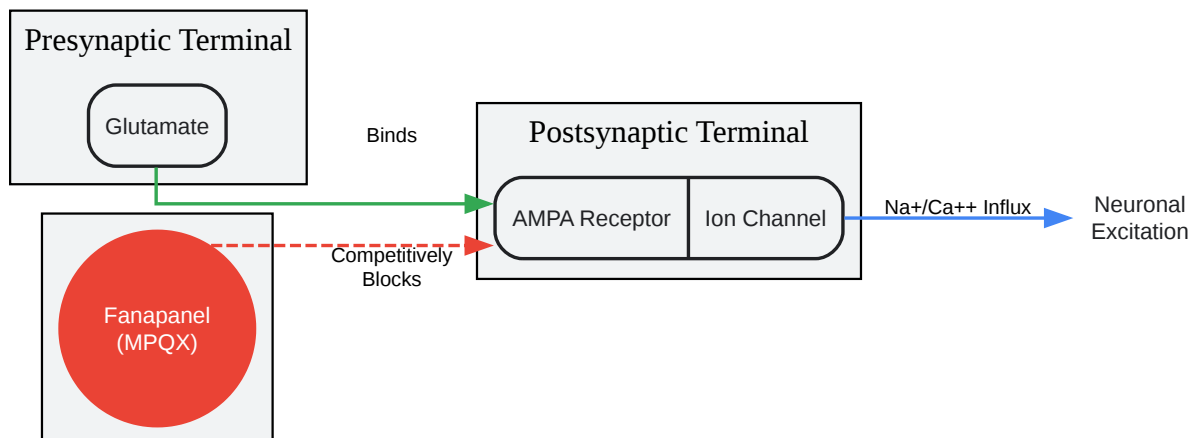
Fanapanel, also known as MPQX or ZK200775, is a potent and selective competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission.[2] Overactivation of these receptors is implicated in the pathophysiology of epilepsy, making AMPA receptor antagonists a key area of investigation for novel anti-seizure therapies.[2]

Fanapanel, a quinoxalinedione derivative, has demonstrated anticonvulsant properties in various preclinical models of epilepsy.[2] Although its clinical development for stroke and trauma was halted due to safety concerns, including excessive sedation and potential glial cell toxicity, its utility as a research tool in epilepsy models remains significant for understanding the role of AMPA receptors in seizure generation and propagation.[1][3][4]

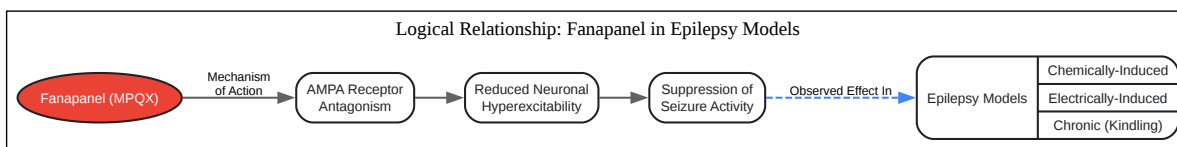
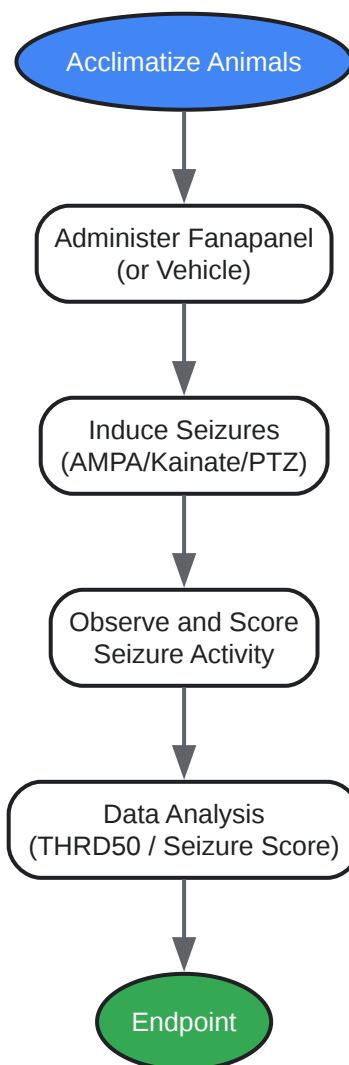
These application notes provide an overview of **Fanapanel**'s mechanism of action, quantitative data from key preclinical studies, and detailed protocols for its use in established epilepsy research models.

Mechanism of Action

Fanapanel acts as a competitive antagonist at the AMPA receptor, competing with the endogenous ligand glutamate for the binding site. This action blocks the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor's ion channel, thereby reducing excitatory postsynaptic potentials and dampening neuronal hyperexcitability that underlies seizure activity.



Experimental Workflow: Chemically-Induced Seizures



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References

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- 2. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 3. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylentetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fanapanel (MPQX): Application Notes and Protocols for Epilepsy Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684397#fanapanel-in-models-of-epilepsy-research\]](https://www.benchchem.com/product/b1684397#fanapanel-in-models-of-epilepsy-research)

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